In-Depth Technical Guide: tert-Butyl 2-(triphenylphosphoranylidene)acetate
In-Depth Technical Guide: tert-Butyl 2-(triphenylphosphoranylidene)acetate
CAS Number: 35000-38-5
This technical guide provides a comprehensive overview of tert-Butyl 2-(triphenylphosphoranylidene)acetate, a key reagent in modern organic synthesis. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, applications, and experimental protocols.
Core Compound Information
tert-Butyl 2-(triphenylphosphoranylidene)acetate, also known as (tert-Butoxycarbonylmethylene)triphenylphosphorane, is a stabilized Wittig reagent widely employed in the synthesis of α,β-unsaturated esters. Its chemical structure features a triphenylphosphine ylide functional group attached to a tert-butyl acetate moiety.
Physical and Chemical Properties
| Property | Value | Reference(s) |
| CAS Number | 35000-38-5 | [1][2][3] |
| Molecular Formula | C₂₄H₂₅O₂P | [1][3] |
| Molecular Weight | 376.44 g/mol | [1] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 152-155 °C | |
| Solubility | Soluble in dichloromethane, chloroform, and ethyl acetate. Sparingly soluble in water. | |
| Storage | Store in a cool, dry place (2-8 °C) under an inert atmosphere. |
Spectroscopic Data
| Technique | Data Highlights |
| ¹H NMR | Spectral data available. |
| ¹³C NMR | Spectral data available. |
| IR | Spectral data available. |
| Mass Spectrometry | Spectral data available. |
The Wittig Reaction: A Cornerstone of Alkene Synthesis
The primary application of tert-Butyl 2-(triphenylphosphoranylidene)acetate is in the Wittig reaction, a Nobel Prize-winning method for the stereoselective synthesis of alkenes from aldehydes and ketones. As a stabilized ylide, it preferentially forms (E)-alkenes.
Reaction Mechanism
The reaction proceeds through a concerted [2+2] cycloaddition between the ylide and the carbonyl compound, forming a transient oxaphosphetane intermediate. This intermediate then collapses to yield the alkene and triphenylphosphine oxide, the latter being the thermodynamic driving force for the reaction.
Caption: Mechanism of the Wittig reaction with a stabilized ylide.
Application in the Synthesis of Bioactive Molecules
tert-Butyl 2-(triphenylphosphoranylidene)acetate is a valuable tool in drug discovery and development, enabling the synthesis of complex molecules with diverse biological activities. Notably, it has been utilized in the synthesis of precursors to aldose reductase inhibitors, podophyllotoxin derivatives, and tautomycin.
Podophyllotoxin Derivatives: Targeting Cancer
Podophyllotoxin and its derivatives are potent anticancer agents that interfere with cell division.[1][2][3][4] Their mechanism of action involves the inhibition of tubulin polymerization and topoisomerase II, leading to cell cycle arrest and apoptosis.[1][2] The synthesis of certain podophyllotoxin analogues can involve a Wittig reaction to construct key structural motifs.
The anticancer effects of podophyllotoxin derivatives are mediated through the disruption of the cell cycle and induction of apoptosis. By inhibiting tubulin polymerization, they prevent the formation of the mitotic spindle, arresting cells in the G2/M phase.[1][3] Inhibition of topoisomerase II leads to DNA strand breaks, further contributing to cell death.
Caption: Simplified signaling pathway for podophyllotoxin derivatives.
Experimental Protocols
The following section provides a general experimental protocol for a Wittig reaction using tert-Butyl 2-(triphenylphosphoranylidene)acetate and a specific example for the synthesis of a key intermediate for a bioactive molecule.
General Wittig Reaction Protocol
This protocol describes a general procedure for the reaction of tert-Butyl 2-(triphenylphosphoranylidene)acetate with an aldehyde or ketone.
Materials:
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tert-Butyl 2-(triphenylphosphoranylidene)acetate
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Aldehyde or Ketone
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Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
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Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
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Silica gel for column chromatography
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Hexanes and Ethyl Acetate
Procedure:
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To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add tert-Butyl 2-(triphenylphosphoranylidene)acetate (1.0-1.2 equivalents).
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Add anhydrous solvent (DCM or THF) and stir until the ylide is completely dissolved.
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Add a solution of the aldehyde or ketone (1.0 equivalent) in the anhydrous solvent dropwise to the ylide solution at room temperature.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
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Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
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Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Experimental Workflow Diagram
Caption: General workflow for a Wittig reaction and product purification.
Safety and Handling
tert-Butyl 2-(triphenylphosphoranylidene)acetate should be handled by trained personnel in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
tert-Butyl 2-(triphenylphosphoranylidene)acetate is a versatile and reliable reagent for the synthesis of (E)-α,β-unsaturated esters via the Wittig reaction. Its utility in the construction of complex molecular architectures makes it an invaluable tool for researchers in organic synthesis and drug discovery. The protocols and information provided in this guide are intended to facilitate its effective and safe use in the laboratory.
References
- 1. Insight Into the Molecular Mechanism of Podophyllotoxin Derivatives as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Target Analysis and Mechanism of Podophyllotoxin in the Treatment of Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
